7-Methoxy-1-naphthaldehyde

Descripción

Structural Context within Naphthaldehyde Chemistry

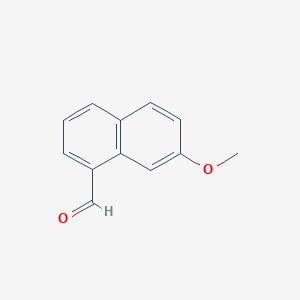

Naphthaldehydes are a class of aromatic aldehydes built upon a naphthalene (B1677914) framework. The position of the aldehyde group and any other substituents on the fused rings dictates the molecule's reactivity and physical properties. 7-Methoxy-1-naphthaldehyde is structurally defined by a naphthalene ring system with a formyl group (-CHO) at the 1-position and a methoxy (B1213986) group (-OCH₃) at the 7-position. sigmaaldrich.comchemspider.com

The arrangement of the methoxy and aldehyde groups on the naphthalene core distinguishes this compound from its isomers, such as 2-Methoxy-1-naphthaldehyde and 4-Methoxy-1-naphthaldehyde. This positional isomerism significantly influences the electronic distribution and steric environment of the molecule, thereby affecting its chemical behavior.

For instance, in 2-Methoxy-1-naphthaldehyde, the methoxy group is adjacent to the aldehyde group, which can lead to different intramolecular interactions and reactivity patterns compared to the more distant substitution in the 7-methoxy isomer. nih.govsigmaaldrich.com The 4-methoxy isomer, with the methoxy group on the same ring as the aldehyde, exhibits altered electronic effects due to resonance, which can impact its role in reactions like aldol (B89426) condensations. The separation of these isomers can be a challenge in synthetic chemistry, often requiring optimized protocols for regioselective synthesis.

Interactive Data Table: Comparison of Methoxy Naphthaldehyde Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 158365-55-0 | C₁₂H₁₀O₂ | Methoxy group at the 7-position. biosynth.comsigmaaldrich.com |

| 2-Methoxy-1-naphthaldehyde | 5392-12-1 | C₁₂H₁₀O₂ | Methoxy group at the 2-position. sigmaaldrich.com |

| 4-Methoxy-1-naphthaldehyde | 15971-29-6 | C₁₂H₁₀O₂ | Methoxy group at the 4-position. |

The methoxy group is an electron-donating group, which has a significant impact on the chemical reactivity of the naphthalene ring. It increases the electron density of the aromatic system, making it more susceptible to electrophilic substitution reactions. The position of the methoxy group also influences the orientation of incoming substituents. Furthermore, the methoxy group can affect the molecule's biological activity and physical properties, such as solubility and crystallinity. scielo.br In some naphthalene derivatives, the methoxy group has been shown to be crucial for their biological functions, including antioxidant and cytotoxic effects. scielo.br

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. biosynth.com Its aldehyde functional group can readily participate in a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases or other larger structures. smolecule.com

In the realm of medicinal chemistry, this compound is a key building block for the synthesis of pharmacologically active agents. google.com Notably, it is an important precursor in the industrial production of agomelatine, a melatonin (B1676174) receptor agonist and 5-HT₂C receptor antagonist used as an antidepressant. google.com The development of efficient synthetic routes to this compound is therefore of considerable interest, with research focused on starting from less expensive and more readily available materials. google.com

Overview of Key Research Areas for this compound

Research involving this compound and its derivatives spans several scientific disciplines. One significant area of application is in the development of fluorescent probes. The naphthalene moiety provides a foundation for fluorescent molecules, and modifications to the structure, such as the introduction of a methoxy group, can tune the photophysical properties for specific sensing applications, including the detection of metal ions or biological molecules. evitachem.com

Derivatives of this compound are also explored in materials science for the creation of materials with specific optical properties. evitachem.com Furthermore, the compound and its analogs are investigated for their potential biological activities, with studies exploring their use in immunochemical assays and their cytotoxic effects on cells in vitro. biosynth.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUFXRPFJPXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578310 | |

| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-55-0 | |

| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Methodologies for 7 Methoxy 1 Naphthaldehyde and Its Derivatives

Established Synthetic Routes to 7-Methoxy-1-naphthaldehyde

Several pathways to synthesize this compound have been documented in chemical literature, starting from a variety of precursor molecules. The choice of starting material often depends on factors such as cost, availability, and the desired scale of production.

Established synthetic routes begin with commercially available or readily synthesized precursors. Three notable starting materials are 8-amino-naphthalen-2-ol, 7-methoxy-tetralone, and 7-methoxy-naphthalen-2-ol.

From 8-amino-naphthalen-2-ol: A five-step synthesis to obtain this compound starting from 8-amino-naphthalen-2-ol has been described in the literature. google.comgoogle.com This route involves a sequence of reactions to first modify the amino and hydroxyl groups and then introduce the aldehyde functionality.

From 7-methoxy-tetralone: A four-step preparation of this compound has been developed starting from 7-methoxy-tetralone. google.comgoogle.com This ketone derivative of tetralin serves as a crucial building block for constructing the naphthalene (B1677914) system. researchgate.net The synthesis involves converting the tetralone into the corresponding naphthalene ring system and subsequently introducing the aldehyde group at the C1 position. The Vilsmeier-Haack reaction is a common method for formylating activated aromatic rings and can be applied to naphthalene precursors. ias.ac.in

From 7-methoxy-naphthalen-2-ol: A more recent and industrially favored route utilizes 7-methoxy-naphthalen-2-ol as the starting material. google.comgoogle.com A patented process describes the reaction of 7-methoxy-naphthalen-2-ol with ethyl orthoformate in the presence of aniline, followed by hydrolysis to yield an intermediate. This intermediate is then subjected to a sulfonylation reaction and subsequent deoxygenation to produce the final this compound. google.com

| Precursor | Number of Steps | Key Considerations | Reference |

|---|---|---|---|

| 8-amino-naphthalen-2-ol | 5 | Costly starting material | google.comgoogle.com |

| 7-methoxy-tetralone | 4 | Costly starting material; intermediate in other syntheses | google.comgoogle.comsigmaaldrich.com |

| 7-methoxy-naphthalen-2-ol | Multiple | Less expensive, readily available; avoids problematic aromatization step | google.comgoogle.com |

Given the pharmaceutical value of this compound as a precursor to agomelatine, developing an effective and economically viable industrial-scale synthesis is critical. google.comgoogle.com While routes starting from 8-amino-naphthalen-2-ol and 7-methoxy-tetralone are chemically feasible, they are often hampered by the high cost of these starting materials. google.comgoogle.com

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with tailored properties for specific applications. This involves introducing additional functional groups onto the naphthalene ring or transforming the aldehyde group into other functionalities.

New functional groups can be introduced onto the this compound scaffold, typically through electrophilic aromatic substitution reactions. The existing methoxy (B1213986) and aldehyde groups direct incoming electrophiles to specific positions on the naphthalene ring. For example, a bromo-derivative, 3-bromo-7-methoxy-1-naphthaldehyde, can be synthesized. This process involves the bromination of the related 7-methoxy-1-naphthonitrile, followed by the reduction of the nitrile group to an aldehyde using a reducing agent like diisobutylaluminum hydride (DIBAL). Similar strategies can be employed to introduce other groups, such as nitro or acyl groups, which can then be further converted into amines or other functionalities, leading to a diverse library of compounds.

The aldehyde group of this compound is a versatile handle for synthesizing a wide range of derivatives, most notably Schiff bases and chalcones, which are known for their diverse biological activities. ijarsct.co.iniosrjournals.org

Schiff Bases: Schiff bases, or imines, are synthesized through the condensation reaction of an aldehyde with a primary amine. iosrjournals.orgscispace.com The reaction of this compound with various primary aliphatic or aromatic amines under acid or base catalysis, often with heating, yields the corresponding Schiff base derivatives. iosrjournals.orgscispace.com This reaction involves a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine. scispace.com

Chalcones: Chalcones are α,β-unsaturated ketones that serve as important intermediates in the biosynthesis of flavonoids. ijarsct.co.innih.gov They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. ijarsct.co.inscispace.com To synthesize chalcone (B49325) derivatives from this compound, it is reacted with an appropriate acetophenone (B1666503) or other ketone in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. ijarsct.co.inscispace.com This reaction leads to the formation of a 1,3-diaryl-2-propen-1-one structure, where one of the aryl groups is the 7-methoxy-1-naphthyl moiety. rasayanjournal.co.in

| Derivative Class | General Reaction | Key Reagents | Reference |

|---|---|---|---|

| Schiff Bases | Condensation | Primary Amine (R-NH₂) | iosrjournals.orgscispace.com |

| Chalcones | Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone), Base (e.g., NaOH) | ijarsct.co.inscispace.com |

Reaction Mechanisms and Pathways in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The syntheses of this compound and its derivatives involve several classic organic reaction mechanisms.

Vilsmeier-Haack Reaction: This reaction is a widely used method to introduce a formyl group onto electron-rich aromatic rings. The mechanism begins with the reaction between a substituted amide, like dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium ion. This electrophilic species then attacks the aromatic ring of a precursor, such as a 7-methoxynaphthalene derivative. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde, this compound. ias.ac.in

Schiff Base Formation: The mechanism for Schiff base formation is a two-step process of nucleophilic addition followed by elimination. iosrjournals.org First, the lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in a zwitterionic intermediate that undergoes a proton transfer to form a neutral carbinolamine. scispace.com Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, leading to the formation of a resonance-stabilized iminium ion, which is then deprotonated to give the final Schiff base. iosrjournals.orgscispace.com

Claisen-Schmidt Condensation (Chalcone Synthesis): This reaction is a type of aldol condensation. ijarsct.co.in In the presence of a strong base like NaOH, a proton is abstracted from the α-carbon of a ketone (e.g., acetophenone), creating a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of this compound in a nucleophilic addition step, forming a β-hydroxy ketone (aldol adduct). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to create a double bond in conjugation with both the carbonyl group and the aromatic rings, resulting in the stable α,β-unsaturated ketone structure characteristic of chalcones. ijarsct.co.inscispace.com

Condensation Reactions

Condensation reactions are pivotal in carbon-carbon and carbon-nitrogen bond formation, enabling the extension of molecular frameworks. In the context of this compound derivatives, these reactions are primarily used to synthesize more complex structures, such as chalcones and imines, starting from the parent aldehyde.

One of the most prominent examples is the Claisen-Schmidt condensation , where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. For instance, derivatives of 7-methoxy-1-tetralone (B20472) (a precursor to the naphthaldehyde system) can be condensed with various aromatic aldehydes to form chalcones, which are known for their diverse biological activities. rasayanjournal.co.in This reaction typically proceeds under basic conditions (e.g., NaOH in ethanol) and involves the formation of an enolate followed by a nucleophilic attack on the aldehyde. rasayanjournal.co.in

Another relevant strategy involves the reaction of 7-methoxy-naphthalen-2-ol with ethyl orthoformate in the presence of an amine like aniline. This process leads to the formation of an intermediate imine, which upon hydrolysis, yields a formyl group at the adjacent position. This sequence represents a formylation strategy via a condensation-hydrolysis pathway. google.com

Table 1: Examples of Condensation Reactions in the Synthesis of Naphthaldehyde Derivatives

| Reactant A | Reactant B | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3,4-Dihydro-1(2H)-naphthalenone | 3-hydroxy-4-methoxy benzaldehyde | Claisen-Schmidt Condensation | Chalcone Derivative | rasayanjournal.co.in |

| 3-carboxy-7-methoxy-1-tetralone acid chloride | Benzhydrazides | Condensation | Oxadiazole Derivative | researchgate.net |

Oxidation and Reduction Reactions

Oxidation and reduction are fundamental transformations for manipulating the oxidation state of functional groups. In the synthesis of this compound, these reactions are crucial for both the introduction of the aldehyde group and its subsequent conversion into other functionalities.

A patented industrial synthesis of this compound employs a key deoxygenation reaction , which is a form of reduction. google.comgoogle.com The process starts with 7-methoxy-naphthalen-2-ol, which is first formylated and then sulfonylated to create a sulfonate ester (e.g., tosylate or mesylate). This sulfonate group at the C-2 position is then removed via reductive deoxygenation. This step is typically accomplished using a transition metal catalyst (e.g., palladium acetate) in the presence of a reducing agent. google.com Suitable reducing agents include dihydrogen, which can be generated in situ from the decomposition of ammonium (B1175870) formate, or hydride sources like sodium borohydride (B1222165). google.com

Conversely, the aldehyde group of this compound can be further manipulated. For the synthesis of agomelatine, the aldehyde is reduced to a primary alcohol. google.com This reduction can be achieved with standard reducing agents such as sodium borohydride (NaBH₄). While the oxidation of a primary alcohol to an aldehyde is a common synthetic step, in many modern syntheses of this compound, the aldehyde functionality is introduced via formylation reactions rather than oxidation of a pre-existing hydroxymethyl group to avoid over-oxidation to the carboxylic acid. ucr.edu

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the direct functionalization of the aromatic ring. wikipedia.org The naphthalene ring system is more reactive towards EAS than benzene, and the position of substitution is strongly influenced by existing substituents. The methoxy group (-OCH₃) at the C-7 position is an activating, ortho, para-directing group. However, in the naphthalene system, the directing effects are more complex. The -OCH₃ group at C-7 (a β-position) primarily activates the C-8 (peri) and C-6 positions for electrophilic attack.

Key EAS reactions relevant to the synthesis of this compound and its precursors include:

Formylation: Direct introduction of the aldehyde group (-CHO) onto the naphthalene ring. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann-Koch reaction could be employed, though regioselectivity can be a challenge. A patented method involves an initial ortho-formylation of 7-methoxy-naphthalen-2-ol, which places the aldehyde at the C-1 position. google.com

Sulfonation: As mentioned previously, the hydroxyl group of 2-hydroxy-1-formyl-7-methoxynaphthalene can be converted into a sulfonate ester (e.g., tosylate or mesylate). google.com This is an electrophilic attack on the oxygen atom but is a critical step in a sequence that ultimately functionalizes the aromatic system.

Friedel-Crafts Reactions: While not always used to directly synthesize the final target, Friedel-Crafts acylation of 2-methoxynaphthalene, a related substrate, demonstrates the principles of regioselectivity in these systems. stackexchange.com The reaction with an acyl halide and a Lewis acid (e.g., AlCl₃) can introduce an acyl group, which could then be converted to other functionalities. The choice of solvent and conditions can influence whether substitution occurs at the C-1, C-6, or C-8 positions. stackexchange.com The Lewis acid can complex with the methoxy group, influencing its steric bulk and directing properties. stackexchange.com

The general mechanism for EAS involves two main steps: the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Catalytic Approaches in Naphthaldehyde Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of naphthaldehydes has benefited significantly from the development of novel catalytic systems, particularly those involving transition metals and Lewis acids.

Indium(III)-catalyzed reactions have emerged as a powerful tool for the direct and regioselective synthesis of 1-naphthaldehyde (B104281) derivatives. acs.orgresearchgate.net These methods can proceed via complex mechanisms involving dearomative cyclization, translocation, and extrusion of CO₂ to build the naphthaldehyde core from simpler precursors in a one-pot protocol. acs.org

Transition-metal catalysis , especially with palladium, nickel, and rhodium, is extensively used for the C-H functionalization of naphthalene rings. researchgate.netdntb.gov.ua These methods allow for the regioselective introduction of various functional groups, including those that can serve as precursors to an aldehyde. For example, palladium-catalyzed reactions can direct halogenation or methylation to specific positions on the naphthalene nucleus, such as the C-2 or C-8 positions, by using a directing group at C-1. researchgate.net

Heterogeneous catalysis has also been applied, for example, in the Reimer-Tiemann formylation of 2-naphthol (B1666908) to produce 2-hydroxy-1-naphthaldehyde (B42665), demonstrating the potential for more environmentally benign and recyclable catalyst systems. pleiades.onlineresearchgate.net Brønsted acids like triflimide (HNTf₂) have also been shown to catalyze benzannulation reactions between phenylacetaldehydes and alkynes at room temperature to form polysubstituted naphthalenes. acs.org

Table 2: Overview of Catalytic Methods in Naphthalene/Naphthaldehyde Synthesis

| Catalyst Type | Reaction | Substrate Example | Significance | Reference |

|---|---|---|---|---|

| Indium(III) salts (e.g., In(OTf)₃) | Benzannulation / Cycloaromatization | Aryl alkynes and formyl-substituted arenes | Direct, regioselective synthesis of 1-naphthaldehydes | acs.orgresearchgate.net |

| Palladium complexes | C-H Halogenation / Methylation | 1-Naphthaldehydes | Regioselective functionalization at C-2 or C-8 | researchgate.net |

| Rhodium complexes | Oxidative Coupling / Benzannulation | Arylboronic acids and alkynes | Construction of polysubstituted aromatic systems | beilstein-journals.org |

| Brønsted Acids (e.g., HNTf₂) | Benzannulation | Phenylacetaldehydes and alkynes | Metal-free synthesis of functionalized naphthalenes | acs.org |

Purification and Characterization Techniques for Synthetic Products

The isolation of pure this compound from a reaction mixture is critical for its use in subsequent synthetic steps. A combination of techniques is employed to remove unreacted starting materials, reagents, and byproducts.

Purification Techniques:

Chromatography: Column chromatography is a standard method for purifying aromatic aldehydes. For this compound, filtration over a pad of neutral alumina (B75360) with a suitable eluent like ethyl acetate (B1210297) can be effective. google.com Basic alumina is also noted as being useful for purifying aromatic aldehydes in general. reddit.com

Extraction/Washing: Liquid-liquid extraction is used during the work-up to separate the organic product from aqueous-soluble impurities. Washing the organic phase with acidic solutions (e.g., 1M HCl) and brine is common practice. google.com

Bisulfite Adduct Formation: A classic and highly effective chemical method for separating aldehydes from other organic compounds involves reaction with a saturated aqueous solution of sodium bisulfite (NaHSO₃). nih.govresearchgate.net The aldehyde forms a charged bisulfite adduct, which is water-soluble and can be extracted into the aqueous phase. The non-aldehydic impurities remain in the organic layer. The aldehyde can then be regenerated from the aqueous layer by adding an acid or base. nih.govjove.com

Distillation/Crystallization: Depending on the physical properties of the aldehyde and impurities, vacuum distillation or recrystallization can be employed for purification. reddit.com

Characterization Techniques:

Once purified, the structure and identity of this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

¹H NMR: Provides information about the chemical environment of protons. For this compound, the spectrum shows distinct signals for the aldehyde proton (highly deshielded, around 10.7 ppm), the methoxy protons (a singlet around 3.9 ppm), and the aromatic protons on the naphthalene ring, which exhibit characteristic chemical shifts and coupling patterns. google.comgoogle.com

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum for this compound shows a signal for the carbonyl carbon of the aldehyde at approximately 194.1 ppm, the methoxy carbon around 55.6 ppm, and a series of signals in the aromatic region (approx. 103-161 ppm) corresponding to the ten carbons of the naphthalene ring system. google.comgoogle.com

Other Techniques: Infrared (IR) spectroscopy can identify the characteristic C=O stretch of the aldehyde group (typically around 1680-1700 cm⁻¹), and Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 3: Spectroscopic Data for this compound

| Technique | Key Signal | Chemical Shift (δ in ppm) / Position | Description | Reference |

|---|---|---|---|---|

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~194.1 | Deshielded carbon of the aldehyde group | google.com |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~55.6 | Carbon of the methyl group in the methoxy substituent | google.com |

| ¹³C NMR | Aromatic Carbons | ~103.6 - 160.7 | Signals corresponding to the 10 carbons of the naphthalene core | google.com |

| ¹H NMR | Aldehyde Proton (-CHO) | ~10.74 | Highly deshielded singlet proton of the aldehyde group | google.com |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.95 | Singlet corresponding to the three equivalent methyl protons | google.com |

Iii. Chemical Reactivity and Derivatization of 7 Methoxy 1 Naphthaldehyde

Aldehyde Group Reactivity

The aldehyde functional group is a primary site of reactivity in 7-Methoxy-1-naphthaldehyde, readily undergoing reactions typical of aromatic aldehydes.

The condensation of this compound with primary amines is a common method for the synthesis of imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comneliti.comthieme-connect.de The formation of these compounds is often catalyzed by acid and can be carried out under various conditions, including solvent-free and microwave-assisted methods. organic-chemistry.org For instance, the reaction can proceed by stirring the aldehyde and amine with a catalyst like Amberlyst® 15 under neat (solvent-less) conditions at room temperature. peerj.com

The synthesis of Schiff bases from aromatic aldehydes and amines is a versatile reaction with applications in various fields, including coordination chemistry and materials science. researchgate.net The resulting imines can serve as intermediates in the synthesis of more complex molecules, such as nitrogen-containing heterocycles. peerj.com

| Reactant | Product Type | Key Feature |

| Primary Amine | Imine (Schiff Base) | Formation of a C=N double bond |

This table summarizes the formation of imines from the reaction of the aldehyde group.

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde functionality yields 7-methoxy-1-naphthoic acid. This transformation can be achieved using a variety of oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids.

Reduction to Alcohol: Reduction of the aldehyde group results in the formation of (7-methoxynaphthalen-1-yl)methanol. This can be accomplished using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com Dihydrogen, used either directly or generated in situ from ammonium (B1175870) formate, is another effective reducing agent. google.com

| Reaction Type | Product |

| Oxidation | 7-methoxy-1-naphthoic acid |

| Reduction | (7-methoxynaphthalen-1-yl)methanol |

This table outlines the products from the oxidation and reduction of the aldehyde group.

Methoxy (B1213986) Group Transformations

The methoxy group (-OCH₃) on the naphthalene (B1677914) ring can also be a site for chemical modification, most notably through demethylation.

Demethylation involves the removal of the methyl group from the methoxy ether, converting it to a hydroxyl group (-OH) and yielding 7-hydroxy-1-naphthaldehyde. This transformation is a critical step in the synthesis of various compounds and can be performed under different conditions, sometimes involving harsh reagents. acs.org For example, O-demethylation of methoxylated flavanones has been achieved using microbiological methods with Cunninghamella elegans. nih.gov Electrochemical methods have also been explored for the demethylation of methoxyphenols. acs.org

Naphthalene Ring Functionalization

The naphthalene ring of this compound is an aromatic system that can undergo electrophilic substitution reactions. The existing methoxy and aldehyde substituents influence the position of further functionalization.

The methoxy group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. libretexts.org The interplay of these two substituents, along with the inherent reactivity of the different positions on the naphthalene ring, governs the regioselectivity of further substitutions. stackexchange.comechemi.com The activating effect of the methoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, steric hindrance and the electronic effects of the aldehyde group can influence the final product distribution. stackexchange.com The specific conditions of the reaction, such as the nature of the electrophile and the solvent, can also play a significant role in determining the regiochemical outcome. stackexchange.combeilstein-journals.org

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate diverse molecular scaffolds. Aromatic aldehydes like this compound are key substrates for several named MCRs, serving as the electrophilic carbonyl component. While specific examples detailing the use of this compound in the primary literature are not widespread, its participation in these reactions can be predicted based on its structural similarity to other reactive aromatic aldehydes.

Biginelli Reaction: The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones (DHPMs). These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed role of this compound in this reaction would be to condense with urea and the enolate of the β-ketoester to form a DHPM bearing the 7-methoxy-1-naphthyl substituent at the 4-position of the pyrimidine ring.

Hantzsch Dihydropyridine Synthesis: This MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate (B1210297) to form 1,4-dihydropyridines. These products are notable for their use as calcium channel blockers. In a Hantzsch synthesis, this compound would react to form a 1,4-dihydropyridine with the 7-methoxy-1-naphthyl group at the 4-position. Subsequent oxidation can lead to the corresponding pyridine derivative.

Isocyanide-Based Multi-component Reactions (I-MCRs): I-MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures and other complex molecules.

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. The product is a bis-amide. The aldehyde, in this case this compound, first reacts with the amine to form an imine, which then undergoes further reaction with the carboxylic acid and isocyanide.

Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide, the Passerini reaction yields an α-acyloxy carboxamide. This compound would serve as the aldehyde component, reacting to form a new stereocenter at the carbon atom originating from the aldehyde group.

The table below summarizes the potential products from these multi-component reactions using this compound as the aldehyde component.

| Multi-component Reaction | Other Reactants | General Product Structure |

| Biginelli Reaction | Urea, Ethyl acetoacetate | 4-(7-methoxy-1-naphthyl)-3,4-dihydropyrimidin-2(1H)-one |

| Hantzsch Synthesis | Ammonia, 2x Ethyl acetoacetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(7-methoxy-1-naphthyl)pyridine-3,5-dicarboxylate |

| Ugi Reaction | Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | N-acyl-α-amino amide derivative |

| Passerini Reaction | Carboxylic Acid (R¹-COOH), Isocyanide (R²-NC) | α-acyloxy carboxamide derivative |

Stereochemical Considerations in Derivatization

The derivatization of this compound often involves reactions at the aldehyde carbonyl group, which can lead to the formation of a new chiral center. The control of stereochemistry in these transformations is crucial for applications in areas such as asymmetric synthesis and medicinal chemistry.

The prochiral nature of the aldehyde's carbonyl carbon allows for enantioselective additions of nucleophiles. The stereochemical outcome of such reactions can be controlled by using chiral reagents, catalysts, or auxiliaries.

Asymmetric Synthesis of Alcohols and Amines:

Asymmetric Reduction: The reduction of the aldehyde group to a primary alcohol, (7-methoxy-1-naphthyl)methanol, can be achieved with high enantioselectivity using chiral reducing agents or catalytic asymmetric hydrogenation. This creates a stereogenic center at the carbinol carbon.

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can be rendered enantioselective by using chiral ligands to modify the metal center.

Asymmetric Reductive Amination: Chiral primary amines are valuable synthetic intermediates. These can be synthesized from this compound via reductive amination. This process involves the condensation of the aldehyde with an amine to form an imine, followed by asymmetric reduction. Alternatively, a chiral amine can be used as an auxiliary to direct the stereoselective addition of a nucleophile to the imine intermediate.

The stereochemical control in these reactions is governed by the ability of the chiral catalyst or auxiliary to create a diastereomeric transition state that favors the formation of one enantiomer over the other. The bulky naphthalene ring system of this compound can play a significant role in the steric interactions that determine the stereochemical outcome.

For instance, the synthesis of chiral Schiff bases or imines is a common strategy. The reaction of this compound with a chiral primary amine would lead to a chiral imine. The stereochemistry of this imine can influence subsequent reactions at the imine carbon or other parts of the molecule. While a specific derivative, 7-Methoxy-1-{(Z)-3-nitrophenyliminomethyl}-2-naphthol, has been characterized, demonstrating the formation of specific stereoisomers (in this case, a Z configuration about the C=N bond), the broader exploration of asymmetric derivatizations remains an area for further research nih.gov.

The development of chiral ligands and catalysts for the asymmetric transformation of aldehydes is a mature field, and these established methods are, in principle, applicable to this compound to produce a variety of enantiomerically enriched derivatives.

Iv. Advanced Spectroscopic and Computational Analysis of 7 Methoxy 1 Naphthaldehyde

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups of 7-Methoxy-1-naphthaldehyde. The vibrational modes of the molecule are sensitive to its structure, and the resulting spectra serve as a unique molecular fingerprint.

Expected Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Spectroscopy Type | Intensity |

|---|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | FT-IR, FT-Raman | Weak to Medium |

| ~2990-2860 | Methyl (O-CH₃) C-H Stretch | FT-IR, FT-Raman | Medium |

| ~2840-2720 | Aldehyde (C-H) Stretch | FT-IR | Medium, often appears as a shoulder |

| ~1700-1680 | Carbonyl (C=O) Stretch | FT-IR, FT-Raman | Strong, Sharp |

| ~1600-1430 | Aromatic C=C Stretch | FT-IR, FT-Raman | Medium to Strong |

| ~1300-1000 | Aromatic C-H in-plane bend | FT-IR | Medium |

| ~1300-1080 | C-O (Ether) Stretch | FT-IR | Strong |

Note: The exact positions of the peaks can be influenced by the sample state (solid/liquid) and intermolecular interactions.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense bands in the infrared spectrum of an aldehyde. udel.edu For aromatic aldehydes, this sharp absorption typically appears around 1700 cm⁻¹. researchgate.net In this compound, the presence of the electron-donating methoxy (B1213986) group in conjugation with the naphthalene (B1677914) ring system can influence the electronic distribution in the carbonyl bond. This electronic effect may lead to a slight shift of the C=O stretching frequency to a lower wavenumber (e.g., towards 1680-1690 cm⁻¹), as the bond order is slightly reduced. researchgate.net

The naphthalene ring system of the molecule gives rise to distinct C-H vibrations. The aromatic C-H stretching vibrations are typically observed in the region between 3100 cm⁻¹ and 3000 cm⁻¹. researchgate.netvscht.cz These bands are generally of weak to medium intensity. In addition to stretching modes, C-H bending vibrations are also significant. In-plane C-H bending vibrations occur in the 1300–1000 cm⁻¹ region, while out-of-plane bending vibrations are found in the 900–667 cm⁻¹ range. researchgate.net The specific pattern of these out-of-plane bending bands can sometimes provide information about the substitution pattern on the aromatic ring. udel.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound displays distinct signals for the aldehyde, methoxy, and aromatic protons. hw.ac.uk The chemical shift of each proton is influenced by its local electronic environment. oregonstate.edu

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and appears as a characteristic singlet far downfield, typically in the range of δ 9.0–10.3 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around δ 4.0 ppm.

Aromatic Protons (Ar-H): The six protons on the naphthalene ring resonate in the aromatic region, generally between δ 7.0 and 9.3 ppm. Their specific chemical shifts and splitting patterns (multiplicity) are determined by their position relative to the aldehyde and methoxy substituents and their coupling with neighboring protons. Protons adjacent to the electron-withdrawing aldehyde group will be shifted further downfield.

Typical ¹H NMR Data for a Methoxy-1-naphthaldehyde Skeleton

| Proton Position | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H (Aldehyde) | 9.0 - 10.3 | Singlet (s) |

| H (Methoxy) | ~4.0 | Singlet (s) |

Note: Data is based on typical values for naphthaldehyde derivatives. Exact shifts and coupling constants require experimental measurement.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and appears at a very low field, typically around δ 190–194 ppm.

Aromatic Carbons: The ten carbons of the naphthalene ring appear in the range of δ 110–140 ppm. The carbons directly bonded to the methoxy and aldehyde groups (C7 and C1, respectively), as well as the bridgehead carbons, show distinct chemical shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group resonates at a higher field, typically around δ 55–60 ppm.

Typical ¹³C NMR Data for a Methoxy-1-naphthaldehyde Skeleton

| Carbon Position | Expected Chemical Shift (δ ppm) |

|---|---|

| C=O | 190 - 194 |

| C (Aromatic) | 110 - 140 |

Note: Data is based on typical values for naphthaldehyde derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds, typically over two or three bonds. libretexts.org A COSY spectrum of this compound would show cross-peaks between adjacent aromatic protons, allowing for the mapping of the proton connectivity within the two rings of the naphthalene system. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are physically close, regardless of whether they are bonded. huji.ac.illibretexts.org This technique would be crucial for confirming the position of the substituents. For instance, a NOESY cross-peak would be expected between the methoxy protons and the proton at the C6 or C8 position on the naphthalene ring, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). sdsu.eduresearchgate.net This allows for the direct and unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically two or three). columbia.edu This is arguably the most powerful 2D NMR technique for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The aldehyde proton showing a correlation to the C1 carbon of the ring.

The methoxy protons showing a correlation to the C7 carbon.

Aromatic protons showing correlations to carbons two and three bonds away, which helps to connect the different fragments and confirm the substitution pattern. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol scbt.com. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) of approximately 186.

The fragmentation pattern of this compound is characteristic of aromatic aldehydes and methoxy-substituted naphthalene compounds. Key fragmentation pathways include:

Loss of a hydrogen radical (H·): A peak at m/z 185 (M-1) can be observed, which results from the cleavage of the aldehydic C-H bond.

Loss of the formyl group (·CHO): Cleavage of the bond between the naphthalene ring and the aldehyde group results in the loss of a formyl radical (mass 29), leading to a fragment ion at m/z 157.

Loss of the methoxy group (·OCH₃): The cleavage of the methoxy group can occur, leading to the loss of a methoxy radical (mass 31) and the formation of an ion at m/z 155.

The fragmentation of the naphthalene core itself can also produce characteristic ions, contributing to the complexity of the spectrum. The stable aromatic ring system often results in prominent fragment ions in the lower mass region of the spectrum.

Table 1: Predicted Key Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Fragment Lost | Identity of Fragment |

|---|---|---|

| 186 | - | [C₁₂H₁₀O₂]⁺ (Molecular Ion) |

| 185 | H | [C₁₂H₉O₂]⁺ |

| 157 | CHO | [C₁₁H₉O]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectroscopic properties of this compound are governed by the π-electron system of the naphthalene ring, which is perturbed by the electron-donating methoxy (-OCH₃) group and the electron-withdrawing aldehyde (-CHO) group.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the conjugated naphthalene system. For naphthalene derivatives, these absorption maxima (λabs) are typically found in the range of 270–300 nm . The presence of the methoxy and aldehyde substituents is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted naphthalene. For instance, a related compound, a naphthalene chalcone (B49325) derivative featuring methoxy groups, exhibits an absorption maximum at 327.2 nm acs.org.

Upon excitation, this compound is expected to exhibit fluorescence. The emission maximum (λem) would be at a longer wavelength than the absorption maximum, with the difference being the Stokes shift. The fluorescence properties are sensitive to the molecular structure and the local environment. For example, a fluorescent naphthalene chalcone derivative has been reported to have an emission maximum at 495 nm in solution acs.org. The specific λabs and λem values for this compound are dependent on the solvent used, a phenomenon known as solvatochromism.

Table 2: Expected Absorption and Emission Characteristics

| Spectroscopic Parameter | Expected Wavelength Range | Transition Type |

|---|---|---|

| Absorption Maximum (λabs) | >300 nm | π→π* |

Solvatofluorochromism refers to the change in absorption and, more significantly, emission spectral properties (wavelength and intensity) with the polarity of the solvent. This effect is pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states. For compounds like this compound, with both electron-donating and electron-withdrawing groups, an intramolecular charge transfer (ICT) from the methoxy group to the aldehyde group is possible upon photoexcitation. This ICT leads to a more polar excited state. In polar solvents, this excited state is stabilized more than the ground state, resulting in a red shift (bathochromic shift) of the fluorescence emission maximum. Therefore, this compound is expected to exhibit positive solvatofluorochromism, with its emission wavelength increasing with increasing solvent polarity.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly emissive when dissolved in a good solvent but becomes highly luminescent upon aggregation in a poor solvent or in the solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While there are no direct reports of AIE for this compound, related naphthaldehyde-based Schiff base dyes have been shown to exhibit aggregation-induced enhanced emission (AIEE). The presence of the aldehyde group, in particular, has been found to induce aggregated state emission in naphthalimide systems. This suggests that this compound could potentially exhibit AIE or AIEE characteristics under appropriate conditions.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This process requires a specific molecular structure containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl oxygen) in close proximity, often linked by an intramolecular hydrogen bond.

This compound itself does not undergo ESIPT because it lacks the necessary acidic proton, such as from a hydroxyl group. However, the ESIPT mechanism is highly relevant in structurally related compounds like 1-hydroxy-2-naphthaldehyde. In such molecules, upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase, facilitating a rapid transfer of the proton from the hydroxyl to the carbonyl group. This creates an excited-state keto-tautomer, which is energetically more stable than the initially excited enol form. The keto-tautomer then relaxes to its ground state by emitting a photon, typically resulting in a large Stokes-shifted fluorescence at a much longer wavelength than the normal fluorescence of the enol form. This dual emission is a characteristic feature of many ESIPT-capable molecules. Theoretical calculations using Density Functional Theory (DFT) have been employed to study the energy barriers and dynamics of this proton transfer process in naphthol derivatives rsc.org.

Quantum Chemical Investigations

Quantum chemical calculations are powerful tools for gaining a deeper understanding of the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations can be used to predict a variety of properties for this compound:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For a related chalcone, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to obtain the optimized structure conicet.gov.ar.

Electronic Properties: DFT is used to calculate the distribution of electrons within the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity. For the parent molecule, naphthalene, the HOMO-LUMO gap has been calculated using DFT to be around 4.75 eV samipubco.com. The substituents on this compound would be expected to alter this value.

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. These theoretical predictions can be compared with experimental data to aid in the assignment of spectral bands.

These computational investigations provide a molecular-level understanding that complements experimental findings and helps in interpreting the observed spectroscopic and chemical properties of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-hydroxy-2-naphthaldehyde |

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For derivatives of naphthaldehyde, DFT calculations are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in understanding how the methoxy and aldehyde substituents influence the planarity and geometry of the naphthalene ring system.

The electronic properties of this compound are also investigated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For methoxy-naphthaldehyde derivatives, the HOMO is typically localized over the electron-rich naphthalene ring and the methoxy group, while the LUMO is often centered on the electron-withdrawing aldehyde group and adjacent parts of the aromatic system.

Table 1: Representative Calculated Electronic Properties of a Methoxy-Naphthaldehyde Derivative

| Property | Representative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.1 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The values presented are representative for a methoxy-naphthaldehyde derivative and may vary for this compound.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT methods, are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. For this compound, key vibrational modes include the C=O stretching of the aldehyde group, C-O stretching of the methoxy group, C-H stretching of the aromatic ring and methyl group, and various in-plane and out-of-plane bending modes of the naphthalene skeleton. Comparing the calculated vibrational frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior and can confirm the optimized geometry. For instance, the C=O stretching vibration in naphthaldehydes is typically observed as a strong band in the IR spectrum around 1700 cm⁻¹. The introduction of a methoxy group can shift this frequency due to electronic effects.

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in a Methoxy-Naphthaldehyde Derivative

| Vibrational Mode | Representative Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| Aldehyde C=O Stretch | 1705 | 1680-1715 |

| Aromatic C=C Stretch | 1580-1620 | 1575-1625 |

| Methoxy C-O Stretch | 1250 | 1230-1270 |

| Aromatic C-H Stretch | 3050-3100 | 3000-3100 |

Note: These are representative values and the exact frequencies for this compound would require specific calculations.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. rsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by π-π* transitions within the naphthalene ring system. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which corresponds to the intensity of the absorption bands. acs.org These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. rsc.org The choice of functional and basis set in the TD-DFT calculations is crucial for obtaining results that are in good agreement with experimental data. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system over time, offering insights into the conformational flexibility and interactions of this compound with its environment, such as a solvent or a biological macromolecule. nih.govresearchgate.net In an MD simulation, the atoms' movements are calculated by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape and the study of its dynamic behavior. For instance, MD simulations can be used to investigate the stability of different conformers of this compound in an aqueous solution or to observe how it interacts with the active site of a protein over time. nih.gov

Molecular Docking Studies (e.g., Protein-Ligand Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets. For example, a study on the closely related isomer, 2-methoxy-1-naphthaldehyde, identified it as an inhibitor of the strigolactone receptor protein D14 through in silico virtual screening and subsequent docking simulations. nih.gov The docking simulation for 2-methoxy-1-naphthaldehyde suggested that it binds to the active site of the D14 protein, with the aldehyde group potentially interacting with key amino acid residues. nih.gov

Similarly, docking studies of this compound with a target protein would involve placing the molecule in various conformations within the protein's binding pocket and calculating the binding affinity for each pose using a scoring function. The interactions stabilizing the protein-ligand complex can be analyzed, which typically include:

Hydrogen Bonds: The aldehyde oxygen of this compound can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The naphthalene ring can form hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic naphthalene ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 3: Common Protein-Ligand Interactions for Naphthaldehyde Derivatives in Docking Studies

| Interaction Type | Potential Interacting Group on Ligand | Example Interacting Amino Acid Residue |

| Hydrogen Bond | Aldehyde Oxygen | Serine, Threonine, Asparagine |

| Hydrophobic Interaction | Naphthalene Ring | Leucine, Isoleucine, Valine |

| Pi-Pi Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the orientation of the aldehyde and methoxy groups relative to the naphthalene ring. The rotation around the C1-CHO bond and the C7-OCH3 bond can lead to different conformers with varying energies. Computational methods, such as DFT, can be used to calculate the potential energy surface for these rotations and identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature. Understanding the conformational preferences of this compound is important as the biological activity and physical properties of a molecule can be dependent on its three-dimensional shape. nih.gov

V. Applications and Biological Relevance of 7 Methoxy 1 Naphthaldehyde and Its Derivatives

Fluorescent Probes and Sensors

Derivatives of naphthaldehyde are utilized in the development of fluorescent probes for the detection and quantification of various biological molecules and environmental analytes. The 1,8-naphthalimide (B145957) fluorophore, a related naphthalene (B1677914) derivative, is particularly valued for its bright fluorescence, large Stokes shift, and high photostability, making it a common component in fluorescent sensors. nih.gov The introduction of a methoxy (B1213986) group can further enhance the detection sensitivity of naphthalimide-based probes. mdpi.comresearchgate.net

Naphthalene-based compounds have been engineered to create fluorescent probes that are responsive to changes in pH. researchgate.net These probes are valuable for monitoring pH fluctuations in biological systems, such as within cellular organelles like lysosomes and mitochondria. researchgate.netmdpi.comnih.gov For instance, a probe synthesized from 6-hydroxy-2-naphthaldehyde (B1303687) and 1,4-dimethylpyridinium (B189563) iodide salt demonstrated pH-dependent behavior in the linear range of 7.60-10.00, making it suitable for visualizing mitochondrial pH changes. nih.gov Another novel probe based on a 1,8-naphthalimide rotor showed potential as a pH sensor in entirely aqueous solutions. nih.gov The mechanism of these probes often relies on pH-induced changes in their electronic structure, such as through a photoinduced electron transfer (PET) process, which modulates their fluorescence intensity. researchgate.netnih.gov

| Probe Base | Target Analyte/Condition | pH Range | Key Features |

| 1,8-Naphthalimide | pH | 7.2 - 9.4 | Good photostability and reversibility. researchgate.net |

| 6-hydroxy-2-naphthaldehyde | pH (Mitochondria) | 7.60 - 10.00 | Large Stokes shift of 196 nm. nih.gov |

| Naphthalene Schiff-base | Al³⁺ / Mg²⁺ | 6.3 / 9.4 | pH-switchable dual-ion detection. nih.govrsc.org |

The naphthaldehyde scaffold is instrumental in designing fluorescent probes for specific biological analytes like hydrazine (B178648) (N₂H₄). nih.govnih.gov Hydrazine is a widely used industrial chemical that poses potential health risks due to its toxicity. nih.gov Researchers have developed "turn-on" fluorescent probes based on a donor-acceptor (D-A) type naphthaldehyde backbone. nih.gov These probes exhibit a significant fluorescence enhancement upon reaction with hydrazine. nih.gov One such probe, based on an ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction, demonstrated high selectivity and sensitivity for hydrazine, enabling its detection in real-world samples like water, soil, and even within zebrafish embryos. nih.govnih.gov

Medicinal Chemistry and Pharmacological Potential

The naphthalene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. ijpsjournal.com Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comnih.gov

7-Methoxy-1-naphthaldehyde and related naphthaldehydes serve as versatile intermediates in the synthesis of more complex and biologically active molecules. The chemical structure of naphthaldehyde provides a foundation for creating diverse heterocyclic structures, such as N-acylhydrazones and 1,3,4-oxadiazoles, which are of considerable interest in medicinal chemistry. nih.gov The planar and heteroaromatic nature of naphthalimide derivatives, for example, allows them to intercalate into DNA, a property that contributes to their biological effects. mdpi.com The naphthalene ring is present in several FDA-approved drugs, highlighting its importance as a building block in drug development. ekb.eg

Numerous derivatives based on the naphthalene scaffold have demonstrated potent anticancer activity against various cancer cell lines. nih.govajgreenchem.comnih.govrasayanjournal.co.in Chalcones, a class of compounds that can be synthesized from naphthaldehydes, have shown strong antiproliferative effects. ajgreenchem.comnih.gov The anticancer efficacy of these compounds can be significantly altered by the presence and position of substituents, such as methoxy groups, on the aromatic rings. ajgreenchem.comnih.gov

Derivatives of this compound have been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov Apoptosis is a critical cellular process, and its induction in tumor cells is a key strategy in cancer therapy. nih.gov For example, a series of novel naphthalimide derivatives were found to induce G2/M phase cell cycle arrest and subsequent apoptosis in HL-60 leukemia cells. nih.gov Similarly, a study on a synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine[3,2-a]benzimidazole, demonstrated antiproliferative activity against pancreatic (PaCa-2) and melanoma (A375) cancer cell lines. tums.ac.ir This compound was shown to upregulate the expression of pro-apoptotic genes like p53 and Bax. tums.ac.ir Another study found that a 1,3,4-oxadiazole (B1194373) derivative induced apoptosis in MCF-7 breast cancer cells, which was associated with the activation of caspase-3 and a decrease in the anti-apoptotic protein BCL-2. nih.gov

| Compound Class | Cancer Cell Line | Observed Effect | Mechanism Highlight |

| Naphthalene-Chalcone derivative (3f) | MCF-7 (Breast) | Antiproliferative activity (IC₅₀ = 222.72 µg/mL). ajgreenchem.com | Potential tubulin polymerization inhibition. ajgreenchem.com |

| Naphthoquinone-naphthol derivative (13) | HCT116, PC9, A549 | Potent inhibitory effects (IC₅₀ = 1.18 µM, 0.57 µM, 2.25 µM respectively). nih.gov | Structure-activity relationship identified naphthoquinone-naphthol skeleton as critical. nih.gov |

| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine[3,2-a]benzimidazole | PaCa-2 (Pancreatic) | Upregulation of Caspase 3/7 activity. tums.ac.ir | Caspase-dependent cell death. tums.ac.ir |

| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | MCF-7 (Breast) | Apoptosis induction, cell cycle arrest at G0/G1 phase. nih.gov | Activation of Caspase-3, decrease in BCL-2 expression. nih.gov |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | Potent antiproliferative activity (IC₅₀ = 0.03 to 0.26 μM). nih.gov | Cell cycle arrest and apoptosis induction. nih.gov |

Enzyme Inhibition and Substrate Activity

This compound is recognized not as an inhibitor, but as a fluorogenic substrate for certain enzymes, which means it is consumed by the enzyme to produce a fluorescent product. This property is exploited in assays to measure enzyme activity.

This compound serves as a substrate for cytosolic aldehyde dehydrogenase (ALDH) isozymes. In the presence of the coenzyme NAD⁺, ALDH enzymes catalyze the oxidation of this compound to its corresponding carboxylic acid, 7-methoxy-1-naphthoic acid. This reaction is accompanied by the reduction of NAD⁺ to NADH. The utility of this compound in this context lies in its fluorogenic nature; the product of the enzymatic reaction is highly fluorescent, allowing for sensitive detection and quantification of ALDH activity. This makes it a valuable tool for rapid screening of ALDH activity in clinical and research settings. nih.gov

A key application of this compound is in the selective measurement of specific ALDH isozymes, leveraging its differential activity towards them. nih.gov

ALDH1A1: this compound (also referred to as MONAL-71 in some literature) is a highly specific substrate for the cytosolic isozyme ALDH1A1. Fluorimetric assays using this compound have shown a strong correlation with Western Blot analysis for ALDH1A1 levels in clinical samples, confirming its specificity. This makes it a reliable tool for selectively measuring the activity of ALDH1A1, an enzyme expressed in nearly every human tissue and implicated in various physiological and pathological processes. nih.gov

ALDH3A1: While primarily used for ALDH1A1, this compound can also be used in fluorimetric assays to measure the activity of ALDH3A1. However, the specificity for ALDH3A1 is noted to be less pronounced than for ALDH1A1, with results showing a satisfactory but weaker correlation with immunochemical methods. nih.gov

The table below summarizes the specificity of this compound as a substrate for ALDH isozymes based on fluorimetric assays.

| Isozyme | Role of this compound | Specificity | Co-substrate |

| ALDH1A1 | Substrate | High | NAD⁺ |

| ALDH3A1 | Substrate | Moderate | NAD⁺ |

Strigolactone Signaling Inhibitors

Based on available scientific literature, there is no evidence to suggest that this compound or its derivatives act as inhibitors of strigolactone signaling. Research into chemical inhibitors of this pathway has identified other naphthaldehyde isomers, such as 2-methoxy-1-naphthaldehyde, but not the 7-methoxy variant. jst.go.jpnih.govnih.gov

There is no published research indicating any interaction between this compound and the strigolactone receptor protein D14 or its D-OH binding site.

As there is no evidence of this compound possessing inhibitory activity against strigolactone signaling, no structure-activity relationship studies have been reported for this compound in this context.

Antimicrobial Activities

The antimicrobial properties of this compound are primarily investigated through its derivatives, particularly Schiff bases. The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (>C=N-), a class of compounds known for a wide spectrum of biological activities. nih.govnih.gov

Naphthalene derivatives, including those synthesized from naphthaldehydes, have been reported to possess significant antibacterial and antifungal properties. researchgate.netumsha.ac.ir Research into Schiff bases derived from isomers such as 2-hydroxy and 2-methoxy naphthaldehyde has demonstrated activity against both Gram-positive and Gram-negative bacteria. ijpsr.com For instance, certain Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been identified as potent antibacterial agents. ijpsr.com

The antimicrobial efficacy of these derivatives is often attributed to the imine group, which is crucial for their biological activity. nih.gov Studies on various Schiff bases have shown that their metal complexes can exhibit even greater antimicrobial effects, a phenomenon explained by chelation theory, where the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and facilitating its penetration through microbial cell membranes. ijmrsti.com While direct studies on this compound are limited, the extensive research on related naphthaldehyde derivatives provides a strong indication of its potential as a scaffold for developing new antimicrobial agents. Diverse α-naphthylamine derivatives, for example, have shown activity against several human opportunistic pathogenic fungi, including yeasts and dermatophytes. nih.gov

Below is a table summarizing the antimicrobial activity of representative Schiff base derivatives synthesized from aldehydes, illustrating the potential of this class of compounds.

| Compound Type | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Schiff Base (from Benzaldehyde) | Escherichia coli | MIC | 62.5 µg/mL | mediresonline.org |

| Schiff Base (from Benzaldehyde) | Staphylococcus aureus | MIC | 62.5 µg/mL | mediresonline.org |

| Schiff Base (from Anisaldehyde) | Staphylococcus aureus | MIC | 62.5 µg/mL | mediresonline.org |

| Schiff Base (from Anisaldehyde) | Candida albicans | MIC | 62.5 µg/mL | mediresonline.org |

| Schiff Base (from 2-hydroxy-1-naphthaldehyde) | Gram-positive bacteria | Inhibition | Active | ijpsr.com |

| Schiff Base (from 2-hydroxy-1-naphthaldehyde) | Gram-negative bacteria | Inhibition | Active | ijpsr.com |

While the precise mechanisms of action for antimicrobial naphthalene derivatives can vary, several modes of action have been proposed. For certain Schiff bases, DNA cleavage has been observed as a potential mechanism for their antibacterial effect. ijpsr.com However, specific research linking this compound or its derivatives to mechanisms like iron scavenging is not prominent in the existing literature.

Another key target in the development of new antibiotics is the Filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. mdpi.comnih.gov Inhibition of FtsZ prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. mdpi.com Various classes of compounds, such as benzamides, have been explored as FtsZ inhibitors. frontiersin.org While FtsZ is a compelling target, there is currently a lack of specific studies demonstrating that this compound or its derivatives function as antimicrobial agents through the direct inhibition of FtsZ. The exploration of FtsZ's binding partners and interactions remains an active area of research for developing new, species-specific antibiotics. mdpi.com

Materials Science Applications

The structural characteristics of this compound make it a valuable building block in materials science, particularly for the synthesis of dyes and polymers.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitive dye to absorb sunlight and generate electrons. diva-portal.org Organic, metal-free dyes are an important class of sensitizers due to their low cost, simple synthesis, and tunable optical properties. mdpi.com The performance of a DSSC is highly dependent on the dye's ability to absorb light in the visible spectrum and to effectively inject electrons into a semiconductor's conduction band, typically titanium dioxide (TiO2). dergipark.org.trnih.gov

Naphthalene-based compounds are explored for these applications due to their inherent photophysical properties. However, specific studies detailing the application and performance of this compound as the primary sensitizer (B1316253) in DSSCs are not extensively reported. The development of efficient sensitizers often involves complex molecular structures designed to optimize light absorption and electron transfer, and research continues to explore a wide variety of organic molecules for this purpose. mdpi.com

The aldehyde functional group of this compound allows it to act as a monomer in polymerization reactions. Naphthaldehyde can be used to fabricate novel porous polyaminal-linked polymers through a one-pot polycondensation with other monomers, such as melamine. mdpi.com The introduction of the naphthalene moiety into the polymer network can enhance porosity and surface area, creating materials with significant potential for environmental applications. mdpi.com

For instance, porous polymers synthesized from α-naphthaldehyde have demonstrated excellent CO2 uptake and have been investigated for the adsorption of heavy metal cations from aqueous solutions. mdpi.com Naphthalene-based polymers can also be synthesized through methods like Friedel–Crafts crosslinking. nih.gov Given its reactive aldehyde group, this compound is a suitable candidate for creating similar functional polymers, where the methoxy group could further modify the material's properties for specific applications like gas separation or catalysis.

Analytical Chemistry Applications

In analytical chemistry, this compound and its derivatives are valuable in the development of fluorescent probes and chemosensors. The naphthalene ring system is a well-known fluorophore, and its derivatives are widely used to design sensors that can detect specific ions and molecules with high sensitivity and selectivity. nih.govnih.gov

The aldehyde group of this compound is a key feature, allowing it to be easily converted into Schiff base-type compounds. nih.gov These Schiff base derivatives can act as efficient metal chelators. When they selectively bind to a target metal ion, such as Al³⁺ or Cu²⁺, the electronic properties of the molecule are altered, leading to a significant change in its fluorescence spectrum. nih.govnih.gov This can manifest as either a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response. researchgate.net This principle allows for the quantitative detection of analytes at very low concentrations. For example, a naphthaldehyde-derived Schiff base has been successfully used as a reversible chemosensor for Al³⁺ in aqueous solutions with a detection limit in the nanomolar range. researchgate.net Such probes have practical applications in environmental monitoring and biological imaging, including the detection of metal ions within living cells. researchgate.netrsc.org

Fluorimetric Assays

Fluorimetric assays are a cornerstone of sensitive and selective quantification in various scientific disciplines. The core principle involves the use of a fluorescent molecule, or a molecule that can be rendered fluorescent, to report on the presence or quantity of a specific analyte. Naphthaldehyde derivatives, such as o-phthaldialdehyde (OPA), are extensively used as fluorogenic derivatizing agents, particularly for primary amines like amino acids. nih.govresearchgate.net